molecular formula C13H13N3O3 B14052712 2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine

2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine

Cat. No.: B14052712
M. Wt: 259.26 g/mol
InChI Key: SANHVLZOTOGLAV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine is an organic compound that belongs to the class of aminopyridines and derivatives. This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with a nitro group and a methylated amine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine typically involves the following steps:

    Benzyloxylation: The benzyloxy group is introduced via a reaction with benzyl bromide in the presence of a base such as sodium hydride.

    N-Methylation: The methylation of the amine group is carried out using methyl iodide or methyl triflate.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, benzyloxylation, and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as zinc or tin in dilute mineral acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Zinc or tin in dilute mineral acid, sodium sulfide in ammonium hydroxide solution.

    Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxy-1-methylpyridinium triflate: Similar in structure but used primarily as a reagent for the synthesis of benzyl ethers and esters.

    3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the position of the amine group.

Uniqueness

2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

N-methyl-3-nitro-2-phenylmethoxypyridin-4-amine

InChI

InChI=1S/C13H13N3O3/c1-14-11-7-8-15-13(12(11)16(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15)

InChI Key

SANHVLZOTOGLAV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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